Ethanamine, 2-chloro-N-ethyl-, also known as N-ethyl-2-chloroethylamine, is an organic compound with the molecular formula C4H10ClN and a molecular weight of 107.58 g/mol. This compound appears as a colorless to pale yellow liquid with a strong, pungent odor. Its structure features a chloro group attached to the ethylamine backbone, making it a versatile intermediate in organic synthesis and
These reactions make Ethanamine, 2-chloro-N-ethyl-, a valuable reagent in organic synthesis.
Ethanamine, 2-chloro-N-ethyl-, exhibits biological activity primarily through its role as an alkylating agent. It interacts with DNA by forming cross-links between strands, which inhibits DNA replication and leads to cell cycle arrest. This mechanism is significant in the context of cancer treatment, where compounds that disrupt DNA function are utilized. Studies have indicated that such alkylating agents can induce cytotoxic effects on rapidly dividing cells .
Ethanamine, 2-chloro-N-ethyl-, can be synthesized through several methods:
These synthetic routes are crucial for producing Ethanamine, 2-chloro-N-ethyl-, for various applications.
Ethanamine, 2-chloro-N-ethyl-, is employed in several fields:
Its versatility makes it a valuable compound in both industrial and research settings.
Research into the interaction of Ethanamine, 2-chloro-N-ethyl-, with biological systems has revealed its potential as a cytotoxic agent. Studies have shown that its alkylating properties can lead to significant DNA damage in cancer cells, making it a candidate for further investigation in cancer therapies. The compound's reactivity with nucleophiles also suggests potential interactions with cellular proteins and other biomolecules, warranting further exploration into its pharmacodynamics and toxicological profiles .
Ethanamine, 2-chloro-N-ethyl-, shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Ethylamine | C2H5NH2 | Lacks chloro group; less reactive |
Methylamine | CH3NH2 | Lacks ethyl group; different reactivity profile |
2-Chloroethylamine | C2H5ClN | Similar structure but lacks the ethyl substitution |
Bis(2-chloroethyl)amine | C4H10Cl2N | Contains two chloroethyl groups; more reactive |
2-Chloro-N,N-diethylethanamine | C6H14ClN | Contains diethyl substitutions; alters reactivity |
Ethanamine, 2-chloro-N-ethyl-, is unique due to its combination of both chloro and amine functionalities, allowing it to participate in a wider array of chemical transformations compared to its analogs. This unique feature enhances its utility as an intermediate in organic synthesis .
Ethanamine, 2-chloro-N-ethyl- demonstrates moderate thermal stability under standard laboratory conditions [1] [2]. The compound exhibits chemical stability when stored under recommended conditions, maintaining its structural integrity in closed containers at room temperature [1] [2]. Thermal analysis indicates that the compound remains stable below 150°C, with decomposition occurring at temperatures exceeding this threshold [1] [3].
The decomposition kinetics of ethanamine, 2-chloro-N-ethyl- follow a pattern similar to other chlorinated alkylamines, where thermal degradation proceeds through elimination reactions involving the chloroethyl moiety [4] [3]. Under elevated temperatures, the compound undergoes beta-elimination mechanisms, resulting in the formation of ethylene and hydrochloric acid as primary decomposition products [4] [3]. The activation energy for thermal decomposition has been estimated to be consistent with other nitrogen mustard analogs, indicating a moderate energy barrier for degradation processes [5] [3].
Chemical stability assessments reveal that ethanamine, 2-chloro-N-ethyl- is particularly susceptible to hydrolysis in aqueous media [6] [2]. The hydrolysis reaction proceeds through nucleophilic attack on the carbon-chlorine bond, leading to the formation of the corresponding alcohol and the release of chloride ions [6] [2]. This hydrolytic instability necessitates careful storage conditions, including protection from moisture and storage under inert gas atmospheres [1] [7].
Property | Value | Reference |
---|---|---|
Thermal Stability Range (°C) | Stable below 150°C | [1] [3] |
Decomposition Temperature (°C) | > 150°C | [1] [3] |
Stability Under Normal Conditions | Stable | [1] [2] |
Chemical Stability | Chemically stable under recommended conditions | [1] [2] |
Hydrolysis Susceptibility | Susceptible to hydrolysis in aqueous media | [6] [2] |
Storage Requirements | Store in cool, dry conditions under inert gas | [1] [7] |
The solubility profile of ethanamine, 2-chloro-N-ethyl- reflects its amphiphilic nature, arising from the presence of both polar amine functionality and the moderately polar chloroethyl substituent [8] [9]. In aqueous systems, the compound exhibits moderate water solubility, with quantitative data available for the hydrochloride salt form showing solubility of approximately 5.67 g/L at 20°C [1] [10] [11].
The compound demonstrates high solubility in polar organic solvents, including alcohols such as ethanol and methanol [12] [11]. This enhanced solubility in polar protic solvents is attributed to hydrogen bonding interactions between the amine nitrogen and the hydroxyl groups of the alcohols [12] [11]. Similarly, the compound shows good solubility in polar aprotic solvents such as acetone, where dipole-dipole interactions facilitate dissolution [11].
In contrast, ethanamine, 2-chloro-N-ethyl- exhibits limited solubility in non-polar solvents [8] [9]. The compound is essentially insoluble in aromatic hydrocarbons such as toluene and shows poor solubility in aliphatic hydrocarbons [11]. This selectivity in solubility behavior follows the general principle of "like dissolves like," where the polar character of the molecule favors interaction with polar solvents while limiting miscibility with non-polar media [9] [13].
Solvent Type | Solubility | Approximate Value | Reference |
---|---|---|---|
Water | Moderately soluble | 5.67 g/L (for HCl salt) | [1] [10] [11] |
Polar Organic Solvents | Highly soluble | High | [8] [12] |
Alcohols (Ethanol, Methanol) | Highly soluble | High | [12] [11] |
Acetone | Soluble | Moderate | [11] |
Toluene | Insoluble | Insoluble | [11] |
Non-polar Solvents | Limited solubility | Low | [8] [9] |
Nuclear magnetic resonance spectroscopy provides distinctive identification markers for ethanamine, 2-chloro-N-ethyl- [6] [14]. In proton NMR spectra recorded in deuterium oxide, characteristic resonances appear as a triplet at δ 1.2-1.4 ppm corresponding to the methyl group of the ethyl substituent [6] [14]. The chloroethyl methylene protons adjacent to chlorine appear as a triplet at δ 3.6-3.8 ppm, while the methylene protons adjacent to nitrogen resonate in the δ 2.7-3.1 ppm region [6] [14].
Carbon-13 NMR spectroscopy reveals distinct resonances that facilitate structural identification [6]. The ethyl carbon appears in the δ 12-15 ppm range, while the chloroethyl carbons resonate at δ 40-45 ppm for the carbon bearing chlorine [6]. The methylene carbon adjacent to nitrogen typically appears at δ 55-60 ppm [6].
Infrared spectroscopy provides characteristic absorption bands that serve as reliable identification markers [15] [14]. The spectrum exhibits N-H stretching vibrations in the 2900-3000 cm⁻¹ region, while C-N stretching modes appear at 1400-1500 cm⁻¹ [15] [14]. The carbon-chlorine stretching vibration produces a distinctive absorption band in the 700-800 cm⁻¹ region [15] [14].
Mass spectrometry analysis yields a molecular ion peak at m/z 107.58, corresponding to the molecular weight of the compound [16] [17]. Characteristic fragmentation patterns include loss of the ethyl group (m/z 79) and formation of the chloromethyl cation (m/z 49) [16] [17]. The base peak typically appears at m/z 79, representing the most stable fragment ion [16] [17].
Technique | Key Signals/Peaks | Reference |
---|---|---|
1H NMR (D2O, ppm) | δ 1.2-1.4 (triplet, CH3), δ 3.6-3.8 (triplet, CH2Cl), δ 2.7-3.1 (CH2N) | [6] [14] |
13C NMR (ppm) | δ 12-15 (ethyl carbon), δ 40-45 (CH2Cl), δ 55-60 (CH2N) | [6] |
IR Spectroscopy (cm-1) | 2900-3000 (N-H stretch), 1400-1500 (C-N), 700-800 (C-Cl) | [15] [14] |
Mass Spectrometry (m/z) | 107.58 [M]+, 79 [M-C2H5]+, 49 [CH2Cl]+ | [16] [17] |
Mass Spectrometry Base Peak | m/z 79 | [16] [17] |
Characteristic IR Peaks | ν(N-H) ~2900-3000, ν(C-Cl) ~700-800 | [15] [14] |
Gas chromatographic analysis of ethanamine, 2-chloro-N-ethyl- requires careful optimization of temperature conditions to prevent thermal decomposition while achieving adequate volatilization [18] [19]. The compound is amenable to gas chromatographic separation using standard capillary columns with helium as the carrier gas [18] [19]. Typical retention times range from 2-8 minutes depending on column specifications and temperature programming conditions [18]. Temperature programming is recommended to optimize peak shape and resolution, with initial temperatures of 50°C and final temperatures not exceeding 150°C to prevent decomposition [18] [19].
High-performance liquid chromatography provides excellent separation capabilities for ethanamine, 2-chloro-N-ethyl- using reverse-phase conditions [20] [21]. The compound exhibits good retention on C18 columns when eluted with acetonitrile-water gradient systems [20] [21]. The polar nature of the amine functionality allows for effective retention and separation from less polar impurities and degradation products [20] [21].
Hydrophilic interaction liquid chromatography represents the optimal analytical approach for ethanamine, 2-chloro-N-ethyl- and related genotoxic impurities [20] [21] [22]. The compound demonstrates strong retention on HILIC stationary phases such as Primesep B columns [22]. Mobile phase systems consisting of high acetonitrile content with aqueous ammonium formate buffer (pH 3.0) provide excellent chromatographic performance [22]. Retention times typically range from 8-15 minutes under optimized HILIC conditions [21] [22].
Detection methods for chromatographic analysis include mass spectrometry with electrospray ionization in positive ion mode, ultraviolet detection, and Fourier transform infrared spectroscopy [23] [20] [21]. Mass spectrometric detection offers superior sensitivity and selectivity, with detection limits in the parts-per-billion range achievable using selected ion monitoring at m/z 108 [M+H]⁺ [23] [21] [22].
Technique | Parameters/Behavior | Optimal Conditions | Reference |
---|---|---|---|
Gas Chromatography (GC) | Suitable for analysis; requires careful temperature control | Column temp: 50-150°C, carrier gas: helium | [18] [19] |
High Performance Liquid Chromatography (HPLC) | Good retention on reverse-phase columns | C18 column, acetonitrile/water gradient | [20] [21] |
Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention and separation | Primesep B column, acetonitrile/aqueous buffer | [20] [21] [22] |
GC Retention Time (typical conditions) | 2-8 minutes (depending on column and conditions) | Temperature programming recommended | [18] |
HILIC Retention Behavior | Strong retention due to polar amine functionality | High acetonitrile content mobile phase | [21] [22] |
Detection Methods | MS (ESI+), UV detection, FT-IR | Positive ion mode for MS detection | [23] [20] [21] |